Product packaging for fucosylceramide(Cat. No.:CAS No. 128769-45-9)

fucosylceramide

Cat. No.: B1179214
CAS No.: 128769-45-9
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Description

Fucosylceramide is a bioactive glycosphingolipid composed of a fucose moiety attached to a ceramide backbone. This compound is a subject of significant research interest, particularly in the fields of oncology and immunology. It was initially isolated from human adenocarcinoma tissue, and studies indicate it is specifically expressed in various human cancers, including those of the lung, colon, and stomach, making it a potential marker for cancer diagnosis . As an antigen-presenting molecule, this compound is recognized by the CD1d protein on antigen-presenting cells. This complex can be detected by the T-cell receptors (TCRs) on invariant Natural Killer T (iNKT) cells, a key bridge between the innate and adaptive immune systems . The activation of iNKT cells leads to the rapid release of cytokines, which can influence subsequent immune responses. The specific structure of the this compound, particularly the fatty acid chain length in its ceramide portion (e.g., C26:0), has been shown to be critical for its biological activity and its ability to stimulate the ex vivo expansion of human iNKT cells . Research applications for this compound include investigating its role as a tumor-associated antigen, exploring its mechanism in immune cell activation and regulation, and studying the structure-activity relationships of glycosphingolipids in membrane microdomains and cell signaling pathways . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

128769-45-9

Molecular Formula

C9H16ClF6N2P

Synonyms

fucosylceramide

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Fucosylceramide

Precursor Lipid Metabolism: Ceramide and Sphingolipid Pathways

The foundational molecule for fucosylceramide is ceramide, a lipid class central to sphingolipid metabolism. Ceramide itself is synthesized through two primary routes: the de novo synthesis pathway and the salvage pathway.

The de novo pathway begins in the endoplasmic reticulum (ER) with the condensation of the amino acid serine and the fatty acid palmitoyl-CoA. elsevierpure.com This initial, rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.org The product undergoes further enzymatic reactions, including reduction and acylation by one of several ceramide synthase (CerS) enzymes, to form dihydroceramide (B1258172). A final desaturation step converts dihydroceramide into ceramide. elsevierpure.com Once synthesized in the ER, ceramide is transported to the Golgi apparatus, where it serves as a building block for more complex sphingolipids, such as sphingomyelin (B164518) and various glycosphingolipids. wikipedia.orgnih.gov

The salvage pathway provides an alternative route for ceramide generation by recycling sphingosine (B13886), a breakdown product of complex sphingolipids. nih.govnih.gov Sphingosine is re-acylated by ceramide synthase enzymes to regenerate ceramide. nih.gov This recycling process is crucial for maintaining cellular ceramide levels and can be initiated by the breakdown of complex sphingolipids in the lysosome. nih.gov

PathwayKey EnzymesSubcellular LocationDescription
De Novo SynthesisSerine Palmitoyltransferase (SPT), Ceramide Synthases (CerS)Endoplasmic Reticulum (ER)Synthesizes ceramide from basic precursors (serine and palmitoyl-CoA). This is the primary production pathway. elsevierpure.comfrontiersin.org
Salvage PathwayCeramidases, Ceramide Synthases (CerS)Lysosomes, ERRecycles sphingosine from the breakdown of complex sphingolipids to generate ceramide. nih.govnih.gov

Fucosylation Enzymes: Fucosyltransferases Involved in this compound Synthesis

The final step in this compound biosynthesis is the transfer of a fucose sugar to the ceramide backbone. This reaction is catalyzed by a class of enzymes known as fucosyltransferases (FUTs). These enzymes utilize a nucleotide sugar donor, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to attach fucose to an acceptor molecule, which in this case is ceramide. embopress.org In mammals, most fucosyltransferases are located in the Golgi apparatus. nih.gov

The specific enzyme responsible for synthesizing this compound by directly fucosylating the ceramide molecule is not definitively established. Research indicates that simpler glycosphingolipids like lactosylceramide (B164483) are not substrates for human serum fucosyltransferases, suggesting that direct fucosylation of ceramide or its immediate derivatives is not a common event. nih.gov However, the synthesis of other fucosylated glycosphingolipids provides insight into potential candidate enzymes.

For instance, the synthesis of fucosyl-GM1, a complex fucosylated ganglioside, in small cell lung cancer cells is primarily attributed to FUT1 (galactoside 2-alpha-L-fucosyltransferase), although FUT2 is also capable of catalyzing the reaction. researchgate.net These enzymes create an α1,2-fucosyl linkage to a terminal galactose residue on the glycan chain of GM1. nih.govnih.gov While this is different from the direct fucosylation of ceramide, the aberrant expression of an enzyme like FUT1 in certain cellular contexts could potentially lead to the use of ceramide as an unconventional acceptor substrate.

Other fucosyltransferases have well-defined roles in synthesizing important cellular antigens but are not directly implicated in this compound synthesis.

EnzymeTypical Linkage CatalyzedCommon Products / AntigensPotential Role in this compound Synthesis
FUT1 / FUT2 α-1,2H antigen, Fucosyl-GM1 wikipedia.orgresearchgate.netresearchgate.netConsidered potential candidates due to their role in fucosylating other glycosphingolipids, possibly through aberrant activity. researchgate.net
FUT3 / FUT4 / FUT6 α-1,3 / α-1,4Lewis x, Sialyl Lewis x, Lewis a/b embopress.orgmdpi.comNo direct evidence. Primarily involved in fucosylating lactosamine structures on glycoproteins and glycolipids.
FUT7 α-1,3Sialyl Lewis x embopress.orgNo direct evidence. Highly specific for sialylated acceptor substrates.
FUT8 α-1,6Core fucose on N-glycans researchgate.netNo direct evidence. Acts on the innermost GlcNAc of N-glycans, not on lipids.

The expression and activity of fucosyltransferases are tightly regulated, often in a tissue-specific and developmentally-specific manner. nih.gov This regulation can occur at the transcriptional level, where transcription factors can upregulate gene expression. For example, the transcription factor Elk-1 has been shown to be essential for FUT1 transcription. nih.gov

Furthermore, cytokine signaling plays a significant role in modulating FUT expression. In human T-cells, Interleukin-12 (IL-12) enhances the expression of FUT7, which is crucial for leukocyte homing, while Interleukin-4 (IL-4) inhibits its expression. nih.gov Transforming growth factor-β1 (TGF-β1) is another cytokine capable of upregulating FUT7 expression. nih.gov Such regulatory mechanisms ensure that fucosylated structures are synthesized at the appropriate time and place. Dysregulation of these pathways, particularly in cancer, can lead to the aberrant expression of FUTs and the synthesis of unusual structures like this compound.

Nucleotide Sugar Donors and Transporters (e.g., GDP-fucose transporter)

The monosaccharide fucose must be in an activated form to be used by fucosyltransferases. This activated donor is guanosine diphosphate-L-fucose (GDP-fucose). The synthesis of GDP-fucose occurs in the cytosol through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the diet or lysosomal degradation of glycoconjugates. nih.gov

Because fucosylation reactions occur within the lumen of the Golgi apparatus (and the ER for O-fucosylation), the cytosolically-synthesized GDP-fucose must be transported across the Golgi membrane. nih.gov This critical transport step is mediated by a specific GDP-fucose transporter, also known as solute carrier family 35 member C1 (SLC35C1). This protein acts as an antiporter, moving GDP-fucose from the cytosol into the Golgi lumen, making it available for fucosyltransferases to use in the synthesis of this compound and other fucosylated molecules.

Subcellular Localization of this compound Biosynthesis

The biosynthesis of this compound is a spatially organized process involving multiple cellular compartments. The initial steps of the pathway, the de novo synthesis of ceramide, occur on the cytosolic face of the endoplasmic reticulum. elsevierpure.comfrontiersin.org From the ER, ceramide is transported to the Golgi apparatus. wikipedia.org

The final fucosylation step takes place in the Golgi apparatus. This is supported by two key facts: first, the vast majority of fucosyltransferases that act on glycans and lipids are type II transmembrane proteins that reside in the Golgi cisternae. embopress.orgnih.gov Second, the GDP-fucose transporter is localized to the Golgi membrane, where it supplies the necessary sugar donor to the lumen. Therefore, the Golgi apparatus is the primary site where ceramide, the acceptor, and GDP-fucose, the donor, are brought together by a fucosyltransferase to synthesize this compound.

Genetic Regulation of this compound Synthesis

The synthesis of this compound is ultimately controlled by the expression of the genes encoding the necessary enzymes, particularly the specific fucosyltransferase. The expression of FUT genes is highly regulated and can be altered in pathological states, such as cancer. For example, studies in non-small cell lung cancer have shown that altered expression of several fucosylation pathway genes, including FUT1, FUT2, FUT3, FUT6, and FUT8, is associated with poor prognosis.

The genetic basis for the synthesis of the related compound fucosyl-GM1 in small cell lung cancer has been linked to the expression of FUT1 and FUT2 genes. researchgate.net In cell lines that produce fucosyl-GM1, mRNA for both genes was detected. However, function-loss mutations were found in the FUT2 gene in several of these lines, suggesting that FUT1 is the primary contributor to the synthesis of this fucosylated lipid antigen in that context. researchgate.net The genetic or epigenetic activation of a specific FUT gene in a cancer cell could therefore be the initiating event that leads to the production of this compound.

Gene Expression and Transcriptional Control of Fucosyltransferases

The biosynthesis of this compound is critically dependent on the enzymatic activity of fucosyltransferases (FUTs), whose expression is tightly regulated at the transcriptional level. The expression patterns of genes in the fucosylation pathway can be significantly altered in various physiological and pathological states, such as non-small cell lung cancer (NSCLC). nih.gov In NSCLC, for instance, the expression levels of FUT2, FUT3, FUT6, FUT8, GMDS, TSTA3, FUK, and FPGT were found to be increased, while FUT1 expression was decreased. nih.gov Such altered expression of fucosylation pathway genes, including FUT1, FUT2, FUT3, FUT6, FUT8, and GDP-L-fucose synthase (TSTA3), has been correlated with poor survival in patients. nih.gov

The transcriptional control of FUT genes involves specific transcription factors that bind to promoter regions. For example, the constitutive gene expression of FUT1 in the DLD-1 colon cancer cell line is regulated by the ets-domain protein Elk-1. nih.gov Studies have shown that a specific region in the 5'-flanking region of the FUT1 gene, containing an Elk-1 binding site, is essential for its transcription. nih.gov Site-directed mutagenesis of this binding site confirmed its critical role in FUT1 transcription. nih.gov

Table 1: Expression Changes of Fucosylation Pathway Genes in Non-Small Cell Lung Cancer (NSCLC)

Gene Gene Name Change in Expression in NSCLC
FUT1 Fucosyltransferase 1 Decreased
FUT2 Fucosyltransferase 2 Increased
FUT3 Fucosyltransferase 3 Increased
FUT6 Fucosyltransferase 6 Increased
FUT8 Fucosyltransferase 8 Increased
GMDS GDP-mannose 4,6-dehydratase Increased
TSTA3 GDP-L-fucose synthase Increased
FUK L-fucose kinase Increased
FPGT Fucose-1-phosphate guanylyltransferase Increased

Data sourced from analysis of public microarray datasets of NSCLC tissue samples. nih.gov

Epigenetic Mechanisms Influencing Fucosylation (e.g., DNA Methylation)

Epigenetic modifications are crucial for regulating gene expression without altering the DNA sequence itself, and they play a significant role in controlling cellular fucosylation. nih.gov DNA methylation is a primary epigenetic mechanism that influences the expression of glycosylation-related genes, often leading to gene silencing when it occurs in promoter regions. nih.govbiomodal.com This process involves the addition of a methyl group to a cytosine base, which can hinder the binding of transcription factors and effectively repress gene transcription. youtube.com

The regulation of fucosylation through DNA methylation has been observed in numerous cancer cells. researchgate.netnih.gov Studies have shown that treatment of cancer cell lines with a DNA methyltransferase inhibitor, such as zebularine, can lead to an increase in cellular fucosylation levels. researchgate.netnih.gov This effect is achieved by reactivating epigenetically silenced genes essential for the fucosylation pathway. researchgate.net Specifically, the expression of fucosylation-related genes, including Fut4, the gene for the GDP-fucose transporter (SLC35C1), and the FX gene (TSTA3), was significantly increased after treatment with zebularine. researchgate.netnih.gov This indicates that the promoters of these genes can be hypermethylated in certain cancer cells, leading to their silencing and a subsequent decrease in fucosylation. researchgate.net

The fucosyltransferase FUT3 is another example of a glycosylation-related gene whose expression can be controlled by DNA methylation. nih.gov Aberrant promoter methylation is a frequent cause of the altered expression of such genes in cancer. nih.gov By modifying the methylation status of CpG islands in the promoter regions of fucosyltransferase genes, cells can finely tune the level of fucosylation, impacting various cellular processes. youtube.com This epigenetic control provides a dynamic mechanism for regulating the biosynthesis of fucosylated glycoconjugates like this compound in response to developmental cues and environmental stimuli.

Table 2: Effect of DNA Methyltransferase Inhibitor (Zebularine) on Fucosylation-Related Gene Expression

Gene Function Effect of Zebularine Treatment Implication
Fut4 Fucosyltransferase 4 Significant increase in expression Gene is silenced by DNA methylation in some cancer cells. researchgate.netnih.gov
GDP-fucose transporter Transports GDP-fucose into the Golgi apparatus Significant increase in expression Gene is silenced by DNA methylation in some cancer cells. researchgate.netnih.gov
FX (TSTA3) GDP-L-fucose synthase Significant increase in expression Gene is silenced by DNA methylation in some cancer cells. researchgate.netnih.gov

Findings are based on studies in cancer cell lines with relatively low initial fucosylation levels. researchgate.netnih.gov

Table of Compounds

Compound Name
This compound
GDP-fucose
Lewisx antigen

Structural Diversity and Structure Function Relationships of Fucosylceramide

Glycosidic Linkages and Anomeric Configurations (e.g., α-L-fucosylceramides, α-D-fucosylceramides)

The connection between the fucose sugar and the ceramide lipid is a glycosidic linkage, a covalent bond formed between the anomeric carbon of the monosaccharide and a hydroxyl group on the ceramide. khanacademy.org The stereochemistry of this linkage, known as anomerism, is critical to the molecule's three-dimensional structure and its subsequent biological recognition. uzh.ch The two primary anomeric configurations are alpha (α) and beta (β), which describe the orientation of the bond relative to the plane of the sugar ring. khanacademy.orgmasterorganicchemistry.com

In fucosylceramides, the fucose is typically linked via an O-glycosidic bond. khanacademy.org While both D- and L-forms of fucose (6-deoxy-galactose) are found in nature, L-fucose is the isomer predominantly found in animal glycosphingolipids and the lipopolysaccharides of Gram-negative bacteria, usually in the α-anomeric configuration. nih.gov The α-L-fucosylceramide was first isolated from metastatic human adenocarcinoma. nih.gov

The synthesis of these molecules presents challenges, particularly in achieving stereoselective control of the α-glycosidic linkage. nih.govnih.gov For instance, the synthesis of α-L-fucosyl ceramide derivatives has been accomplished using a per-TMS-protected glycosyl iodide donor, which proved to be completely α-selective. nih.govnih.gov The distinction between anomers is not trivial; for example, the synthetic glycolipid α-galactosylceramide (α-GalCer) is a potent agonist for invariant Natural Killer T (iNKT) cells, and it is believed its fucosyl counterparts might possess similar immunogenic properties. nih.govnih.gov The biological activity of fucosylceramide analogues is highly dependent on this configuration, as the precise geometry of the α-linkage is crucial for effective binding to receptors like CD1d on antigen-presenting cells.

Ceramide Moiety Variation and Its Impact on Biological Activity

Ceramides (B1148491) are central players in numerous cell biological activities, including proliferation, differentiation, and apoptosis, with their specific function often depending on their chain length. frontiersin.org Research on glycosphingolipids has shown a strong correlation between the ceramide structure and the terminal carbohydrate structure. researchgate.net For example, in certain "lacto-series" glycosphingolipids, those with a Le(x) determinant, which includes a fucose residue, were found to have almost exclusively C16:0 fatty acids. researchgate.net This suggests that the ceramide composition may influence the glycosyltransferases responsible for synthesizing the carbohydrate portion. researchgate.net

Furthermore, modification of the carbohydrate headgroup can significantly change how the lipid moiety influences biological responses. nih.gov Studies comparing α-L-fucosylceramides to the well-known iNKT cell agonist α-galactosylceramide (KRN7000) revealed that the immunogenic response is sensitive to the interplay between the sugar and the lipid. nih.gov A specific N-acyl variant that is highly potent in the α-galactosyl series showed no detectable activity when attached to an α-fucosyl headgroup, highlighting that biological activity arises from the integrated structure of the entire glycolipid, not just its individual components. nih.gov

Influence of Lipid Chain Length on this compound Function and Immunogenicity

The length of the fatty acid chain within the ceramide moiety is a critical determinant of this compound's function, particularly its immunogenicity. The length and saturation of the acyl chain influence how the glycolipid is transported, presented by CD1d molecules, and recognized by the T-cell receptors of iNKT cells. nih.govmdpi.com

Studies on synthetic α-L-fucosylceramide analogues have demonstrated a clear structure-activity relationship based on the N-acyl chain length. In experiments assessing the ability to induce the expansion of human iNKT cells in vitro, different fatty acid variants produced markedly different results. nih.gov

An α-L-fucosylceramide with a C26:0 (lignoceric acid) fatty acid was the most active in the series, stimulating iNKT cell expansion in some donors to levels approaching that of the powerful agonist KRN7000. nih.gov

Analogues with C24:0 (tetracosanoic acid) and C18:0(OH) (2-hydroxyoctadecanoic acid) also induced significant iNKT cell expansion, though generally less than the C26:0 variant. nih.gov

In stark contrast, an α-L-fucosylceramide containing a C20:2 unsaturated fatty acid was found to have no detectable iNKT cell stimulating activity. nih.gov

This demonstrates that longer, saturated fatty acid chains tend to confer greater immunostimulatory activity to α-L-fucosylceramides. This is consistent with findings for other glycolipid antigens, where longer lipid chains are often associated with more stable binding in the hydrophobic pockets of the CD1d molecule, leading to more effective presentation to iNKT cells. The chain length can affect not only binding affinity but also the transport and processing of the glycolipid within the antigen-presenting cell. For instance, glycolipid transport proteins (GLTP) have been shown to transport ceramides with shorter acyl chains (C8, C12, C16) more effectively than those with very long acyl chains (C22:0, C24:0). mdpi.com

Table 1: Effect of N-Acyl Chain Variation on iNKT Cell Expansion by α-L-Fucosylceramides
N-Acyl ChainDescriptionObserved iNKT Cell Stimulating ActivityReference
C26:0Saturated, Very Long ChainMost active in the series; approached activity of KRN7000 in some donors. nih.gov
C24:0Saturated, Very Long ChainSignificant activity. nih.gov
C18:0(OH)Saturated, Long Chain (Hydroxylated)Significant activity. nih.gov
C20:2Unsaturated, Long ChainNo detectable activity. nih.gov

Conformational Dynamics and Membrane Integration

Fucosylceramides, as amphipathic molecules, are integral components of cellular membranes, where their physical behavior and interactions are governed by their unique structure. The integration and conformational dynamics of these glycolipids within the lipid bilayer are crucial for their function in processes like cell signaling and recognition. nih.govmdpi.com

The ceramide lipid anchor embeds within the hydrophobic core of the membrane, while the fucose headgroup is exposed to the aqueous environment at the cell surface. nih.gov The specific nature of the ceramide tail—particularly the length and saturation of its acyl chain—plays a significant role in how the molecule orders the surrounding lipids. Saturated ceramide species have a strong ordering effect on fluid membranes, promoting the separation of gel and fluid phases and the formation of specialized membrane microdomains, often called lipid rafts. nih.govmdpi.com Unsaturated ceramides have a much lower ability to induce such ordering. nih.gov

Cellular and Molecular Functions of Fucosylceramide

Role in Cell-Cell Interactions and Adhesion

Glycosphingolipids, including fucosylceramide, are known to play a role in cell-cell interactions and adhesion elsevier.com. These interactions are crucial for tissue formation, immune responses, and cellular communication. Cell adhesion involves cells attaching to one another or to the extracellular matrix, mediated by various molecules, including proteins and lipids numberanalytics.com.

Research suggests that carbohydrate structures on the cell surface, such as those found in this compound, can act as ligands for adhesion molecules or participate in carbohydrate-carbohydrate interactions that facilitate cell-cell recognition and binding nih.gov. For instance, the 3-fucosyl-N-acetyllactosamine sequence (also known as the X-determinant), a carbohydrate structure that can be part of this compound, has been observed on glia cells and is thought to be involved in astrocyte-astrocyte and astrocyte-oligodendrocyte adhesion nih.gov. Studies using fucosyltransferases, enzymes that add fucose residues to carbohydrate chains, have also demonstrated a role for fucosylation in cell adhesion nih.gov.

Involvement in Signal Transduction Pathways

This compound and other glycosphingolipids can be involved in signal transduction pathways, which are the processes by which cells receive and respond to external signals elsevier.comwikipedia.org. These pathways often involve a series of molecular events, starting with the binding of a ligand to a receptor on the cell surface, leading to a cascade of intracellular events that ultimately result in a cellular response wikipedia.orgkhanacademy.org.

While ceramide, the backbone of this compound, is a well-established signaling molecule involved in stress signaling cascades and the regulation of diverse cellular processes like apoptosis and cell differentiation, the specific involvement of this compound in signal transduction is an area of ongoing research nih.gov. However, as components of lipid rafts (discussed in Section 4.4), glycosphingolipids can influence the organization and function of signaling molecules within the membrane, thereby impacting signal transduction wikipedia.orgopendermatologyjournal.com. Glycosphingolipids have been shown to associate with signal transducers and growth factor receptors, forming functional units that play a role in modulating growth factor receptor function pnas.org.

Modulation of Receptor-Ligand Interactions

Glycosphingolipids can modulate receptor-ligand interactions, which are fundamental to cellular communication and function bruker.com. The binding of a ligand to its specific receptor triggers a cellular response cutm.ac.in. Glycosphingolipids can influence these interactions by affecting the conformation or localization of receptors within the cell membrane.

Studies have indicated that gangliosides, another class of glycosphingolipids, can down-regulate the intrinsic tyrosine kinase activity of various growth factor receptors pnas.org. This suggests a potential for glycosphingolipids like this compound to influence receptor activity and downstream signaling by interacting with receptors or affecting their environment within the membrane pnas.org. The interaction between glycosphingolipids and N-glycosylated receptors, potentially through carbohydrate-carbohydrate interactions, may also play a role in modulating receptor function pnas.org.

Contributions to Membrane Microdomain Organization (Lipid Rafts)

This compound, as a sphingolipid, is a key component of membrane microdomains known as lipid rafts researchgate.net. Lipid rafts are small, heterogeneous, and highly dynamic domains within the plasma membrane that are enriched in cholesterol and sphingolipids wikipedia.orgopendermatologyjournal.com. These domains are thought to compartmentalize cellular processes by serving as organizing centers for the assembly of signaling molecules, thereby promoting favorable interactions necessary for signal transduction wikipedia.orgopendermatologyjournal.com.

The formation of lipid rafts is believed to be driven by the self-association of sphingolipids due to their long and mostly saturated hydrocarbon chains, with cholesterol filling the spaces between these chains mdpi.com. This compound, with its ceramide backbone, contributes to the structural integrity and organization of these domains. The specific lipid composition of lipid rafts provides a unique environment that can influence the conformation and localization of membrane proteins, including receptors and signaling molecules researchgate.netmdpi.com. This organization within lipid rafts can impact membrane fluidity, protein trafficking, and the efficiency of signal transduction wikipedia.org.

Regulation of Cellular Processes

Through their roles in cell-cell interactions, signal transduction, receptor modulation, and membrane organization, glycosphingolipids like this compound contribute to the regulation of various essential cellular processes.

Apoptosis Regulation

Apoptosis, or programmed cell death, is a tightly regulated process crucial for development and tissue homeostasis bdbiosciences.com. Ceramide, the lipid backbone of this compound, is a known signaling molecule that can induce apoptosis and is involved in both intrinsic and extrinsic apoptotic pathways nih.gov. While the direct role of this compound in apoptosis is less extensively studied than that of ceramide or other glycosphingolipids like gangliosides (some of which can inhibit apoptosis pnas.org), alterations in glycosphingolipid metabolism, including the presence of this compound in certain cancers, suggest a potential involvement in regulating cell survival and death scholaris.ca.

Studies on fucosyltransferases have indicated that enzymes involved in fucosylation can influence the susceptibility of cells to apoptosis induced by various stimuli nih.gov. For example, alpha1,3-fucosyltransferase-VII has been shown to act as a potential anti-apoptotic factor in certain cancer cells, while also facilitating apoptosis induced by other agents nih.gov. This suggests that the fucosylation status of glycosphingolipids, potentially including this compound, can modulate apoptotic pathways.

Cell Growth and Proliferation

Cell growth and proliferation are fundamental processes that are carefully controlled in healthy tissues bdbiosciences.comvhio.net. Aberrant regulation of these processes is a hallmark of diseases like cancer nih.gov. Glycosphingolipids have been implicated in the regulation of cell growth and proliferation elsevier.com.

While increased levels of this compound have been observed in certain breast cancer tissues, its specific effects on breast cancer cell growth appear to differ from those of other glycosphingolipids found in the same tissues nih.gov. Ceramide, the precursor of this compound, generally exerts negative regulatory effects on breast cancer progression, suppressing growth and promoting apoptosis nih.gov. However, the conversion of ceramide to more complex glycosphingolipids, such as this compound, can potentially alter these effects. The involvement of glycosphingolipids in modulating growth factor receptor function within lipid rafts also points to a role in regulating proliferation signals pnas.org. Further research is needed to fully elucidate the specific contributions of this compound to cell growth and proliferation control.

Fucosylceramide in Immune System Modulation

Antigenic Properties of Fucosylceramide

This compound is recognized as a tumor-associated antigen, particularly in cancers like colorectal and pancreatic adenocarcinomas. researchgate.net Like other glycolipids, it can be presented by CD1d molecules, which are specialized in binding and presenting lipid antigens to T cells. researchgate.netplos.org The recognition of such lipid-CD1d complexes by T cell receptors (TCRs) can trigger an immune response. researchgate.net While α-L-fucosylceramide has been shown to be a tumor-associated antigen, its ability to stimulate invariant Natural Killer T (iNKT) cells can vary depending on its specific chemical structure. researchgate.netjci.org For instance, the C20:2 N-acyl variant of α-fucosylceramide did not show detectable iNKT cell stimulating activity, in contrast to its potent α-galactosyl counterpart. nih.gov This indicates that both the carbohydrate and lipid components of the molecule are crucial for its antigenic activity and subsequent immune recognition. nih.gov

Interaction with Invariant Natural Killer T (iNKT) Cells

Invariant Natural Killer T (iNKT) cells are a specialized subset of T cells that recognize glycolipid antigens presented by the CD1d molecule. jci.orgnih.gov this compound has been identified as a glycolipid that can interact with and stimulate these cells.

The presentation of this compound to iNKT cells is mediated by the CD1d molecule, a non-classical MHC class I-like molecule. jci.orgbiolegend.com CD1d molecules have a hydrophobic binding groove that accommodates the lipid portion of glycolipids like this compound, while the carbohydrate head group is exposed on the cell surface for recognition by the iNKT cell TCR. plos.orgmdpi.com The process begins with the uptake of this compound by antigen-presenting cells (APCs), such as dendritic cells and macrophages. biolegend.com Inside the APC, this compound is processed and loaded onto CD1d molecules within the endocytic pathway. frontiersin.org The resulting this compound-CD1d complex is then transported to the cell surface for presentation to iNKT cells. frontiersin.org The specific linkage of the fucose to the ceramide, whether α or β, influences how the sugar head group protrudes from the CD1d binding cleft, which in turn affects its recognition by the iNKT cell TCR. frontiersin.org

Upon activation by this compound-CD1d complexes, iNKT cells rapidly secrete a variety of cytokines. researchgate.net The specific profile of cytokines produced can be biased towards a T-helper 1 (Th1) or T-helper 2 (Th2) response. plos.orgnih.gov A Th1-biased response is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ), which is crucial for anti-tumor immunity. frontiersin.orgjci.org Conversely, a Th2-biased response involves the secretion of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). jci.org The structure of the this compound molecule, including its lipid tail, can influence the resulting cytokine profile. jci.orgnih.gov For example, certain α-L-fucosylceramide analogues have been shown to be potent inducers of IFN-γ in mice. nih.gov The balance between Th1 and Th2 responses is critical, as a shift towards one profile can determine the outcome of the immune response, influencing whether it is pro-inflammatory or anti-inflammatory. mdpi.comnih.gov

Role in Immune Cell Development and Function

This compound and the broader process of fucosylation play a significant role in the development and function of various immune cells. frontiersin.org Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is essential for the proper function of key immunomodulatory molecules like the T-cell receptor. frontiersin.org Glycosphingolipids, the class of molecules to which this compound belongs, are involved in cellular differentiation, interaction, and signaling within the immune system. frontiersin.org They are integral components of membrane microdomains that are crucial for molecular signaling and cellular cross-talk during immune cell activation and differentiation. frontiersin.org For instance, iNKT cells, which are directly activated by this compound, undergo proliferation and upregulate activation markers like CD25 and CD69 upon stimulation. jci.org This highlights the direct impact of this compound on the function of this specific immune cell subset.

Immunomodulatory Effects and Mechanisms

This compound exhibits immunomodulatory effects, meaning it can alter or regulate the immune response. clevelandclinic.org These effects are primarily mediated through its interaction with iNKT cells and the subsequent cytokine release. researchgate.netjci.org The activation of iNKT cells by this compound can lead to a cascade of immune events, including the activation of other immune cells like NK cells, B cells, and conventional T cells. plos.org The resulting immune response can be either immunostimulatory or immunosuppressive, depending on the context and the specific cytokine profile induced. clevelandclinic.orgimmunologyresearchjournal.com For example, a Th1-biased cytokine response induced by certain fucosylceramides can enhance anti-tumor immunity. jci.orgoup.com The underlying mechanism involves the recognition of the this compound-CD1d complex by the iNKT TCR, which triggers intracellular signaling pathways leading to cytokine gene expression and secretion. jci.orgfrontiersin.org These secreted cytokines then act on other immune cells to orchestrate a broader immune response. frontiersin.orgnih.gov

Compound Information

Fucosylceramide in Disease Pathomechanisms

Role in Oncogenesis and Cancer Progression

The aberrant expression and function of fucosylceramide are key features in the development and progression of several cancers.

Altered Expression in Specific Carcinomas

Research has consistently demonstrated the altered expression of this compound in several types of carcinomas, suggesting its potential as a biomarker and a factor in disease progression.

Colorectal and Pancreatic Cancer: this compound is highly expressed in human colorectal and pancreatic cancer tissues. aacrjournals.orgresearchgate.net A monoclonal antibody, PC47H, has been shown to recognize adenocarcinoma cell lines of the colon and pancreas. aacrjournals.orgnih.gov Studies have also detected high levels of a this compound-related antigen (u-FCC) in the urine of patients with colorectal carcinoma, with a positivity rate of 69%. nih.gov

Breast Cancer: Fucosylation, the process of adding fucose to molecules like ceramides (B1148491), is linked to cellular aggressiveness, proliferation, and metastatic potential in breast cancer. nih.gov Breast cancer cells utilize fucose to construct the malignant and metastatic phenotypes. nih.gov Specifically, fucosylation of certain cell surface glycoproteins is a feature of aggressive, triple-negative metastatic breast cancer cell lines. nih.gov

Small Cell Lung Cancer: While fucosyl-GM1, a related ganglioside, has been investigated as a potential tumor marker for small-cell lung cancer (SCLC), studies have shown that this compound itself is not expressed in SCLC. nih.govnih.gov A study using the monoclonal antibody PC47H found no reaction with small-cell carcinomas. nih.gov However, large cell carcinomas of the lung, which have an uncertain cell origin, were all positive for this compound. nih.gov

Table 1: this compound Expression in Various Carcinomas

Cancer TypeExpression LevelKey FindingsCitations
Colorectal Cancer HighHighly expressed in cancer tissues. Urinary antigen u-FCC found in 69% of patients. aacrjournals.orgresearchgate.netnih.gov
Pancreatic Cancer HighHighly expressed in cancer tissues. Recognized by monoclonal antibody PC47H. aacrjournals.orgresearchgate.netnih.gov
Breast Cancer Increased FucosylationFucosylation linked to aggressiveness, proliferation, and metastasis. nih.govnih.gov
Small Cell Lung Cancer Not ExpressedMonoclonal antibody PC47H did not react with small-cell carcinomas. nih.gov
Lung Adenocarcinoma VariableAbundantly expressed in well-differentiated adenocarcinoma; poorly in poorly differentiated. nih.gov

Mechanisms of this compound Contribution to Tumor Biology

This compound contributes to the malignant phenotype through several mechanisms, including influencing the immune system, mediating cell adhesion, and participating in signaling pathways.

Antigenicity: Fucosylceramides can act as tumor-associated antigens, molecules that can be recognized by the immune system. researchgate.netcancer.gov In colorectal and pancreatic adenocarcinomas, dysregulated lipid production leads to the formation of antigenic α-fucosylceramides that can stimulate invariant Natural Killer T (iNKT) cells. researchgate.net This stimulation, upon engagement with the T-cell receptor, causes the rapid secretion of various cytokines and lytic granules, highlighting a direct link between this compound expression and the anti-tumor immune response. researchgate.net

Cell Adhesion: Cell adhesion is a critical process in cancer progression, allowing tumor cells to invade surrounding tissues and metastasize. frontiersin.org While direct studies on this compound's role in adhesion are emerging, the broader family of fucosylated molecules is known to be involved. Fucosyltransferases, the enzymes responsible for fucosylation, play a role in the adhesion of cancer cells to the peritoneum. nih.gov The loss or gain of adhesion to extracellular matrix components is a key step in metastasis. mit.edu Changes in cell-cell and cell-matrix adhesion, mediated by molecules like cadherins and integrins, are hallmarks of tumor progression. liralab.it

Signaling: Sphingolipids, the family to which this compound belongs, are crucial regulators of various biological processes including cell growth, proliferation, and migration through their role in signal transduction. nih.govontosight.ai The metabolic conversion of ceramide to other sphingolipids can have anti-apoptotic and pro-survival roles in cancer cells. nih.gov While specific signaling pathways directly initiated by this compound are still under investigation, the activation of broader signaling networks like NF-κB is a common feature in cancer and is influenced by the cellular lipid environment. nih.gov In breast cancer, fucosylation has been shown to up-regulate the Notch signaling system, which has implications for the epithelial-to-mesenchymal transition and the activation of cancer stem cells. nih.gov

Influence on Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of cells and molecules that actively promotes cancer progression. astrazeneca.comelifesciences.org this compound and the process of fucosylation contribute to shaping this environment.

The expression of fucosylated antigens on tumor cells can influence the immune cell infiltrate within the TME. For instance, the stimulation of iNKT cells by fucosylceramides can lead to the release of cytokines that modulate the local immune response. researchgate.net Furthermore, fucosylation can alter the surface of cancer cells, affecting their interactions with other cells and the extracellular matrix within the TME. frontiersin.org In breast cancer, the terminal fucosylation of the clusterin glycoprotein (B1211001) promotes the production of pro-angiogenic cytokines by macrophages, contributing to tumor vascularization. nih.gov The TME is known to influence drug resistance, and the heterogeneity of tumor cells, including their glycosylation patterns, plays a significant role in this process. ijbs.com

Involvement in Autoimmune and Inflammatory Diseases

Emerging evidence suggests a role for this compound and related glycosphingolipids in the pathogenesis of autoimmune and inflammatory diseases.

Associations with Specific Autoimmune Conditions

Alterations in glycosphingolipid metabolism have been linked to several autoimmune disorders.

Lupus, Rheumatoid Arthritis, and Type 1 Diabetes: Aberrant glycosphingolipid (GSL) metabolism is pathologically associated with a range of diseases, including lupus. nih.govelsevier.com While direct evidence for this compound is still developing, defects in the number and function of iNKT cells, which can be stimulated by fucosylceramides, are linked to the development of autoimmune diseases like type 1 diabetes and systemic lupus erythematosus (SLE). bham.ac.uk In rheumatoid arthritis (RA), fucosylation is implicated in the pathogenesis, with an increase in the expression of fucosyltransferases in RA synovial tissue. nih.gov Furthermore, serum levels of L-fucose, the sugar component of this compound, are significantly decreased in patients with RA and correlate with disease activity. nih.gov

Cystic Fibrosis: Research has pointed to a connection between glycosphingolipid biosynthesis and the manifestations of cystic fibrosis. Studies in mouse models have shown that reducing glycosphingolipid biosynthesis in airway cells can partially ameliorate disease manifestations. nih.gov

Mechanistic Hypotheses in Autoimmunity

The proposed mechanisms by which this compound and related molecules may contribute to autoimmunity center on their interaction with the immune system.

One key hypothesis involves the modulation of iNKT cell responses. These cells are crucial for maintaining immune tolerance, and their dysregulation is a feature of many autoimmune diseases. bham.ac.uk Glycolipid antigens, including fucosylceramides, can be presented to iNKT cells by the CD1d molecule, leading to their activation and the production of either pro-inflammatory (Th1) or anti-inflammatory (Th2) cytokines. bham.ac.uk A shift in this balance is thought to contribute to the autoimmune process. For example, a decreased capacity of iNKT cells to produce anti-inflammatory Th2 cytokines is associated with type 1 diabetes. bham.ac.uk Therefore, the specific structure of the this compound and its interaction with the iNKT cell receptor could influence the nature of the immune response, either promoting or suppressing inflammation.

This compound in Infectious Disease Contexts

Fucosylceramides, as components of the cell surface, play a significant role in the interactions between hosts and pathogens. Their involvement extends from facilitating microbial attachment to influencing the subsequent host immune response.

Microbial Interactions and Pathogen Adhesion

The ability of pathogens to adhere to host cells is a critical first step in the infection process. nih.gov Many pathogens have evolved mechanisms to recognize and bind to specific carbohydrate structures, or glycans, on the host cell surface. nih.gov Fucosylceramides, with their terminal fucose residue, can serve as such attachment points.

The process of microbial adhesion is often mediated by specialized molecules on the pathogen's surface known as adhesins, which recognize and bind to specific host cell receptors, including glycosphingolipids like this compound. nih.govfrontiersin.org This interaction is highly specific and can determine the tropism of a pathogen for particular tissues or cell types. For instance, bacterial adhesins carried in membrane vesicles (MVs) can compete for binding to host cells. frontiersin.org These MVs can carry a variety of sticky molecules that facilitate adherence. frontiersin.org

Several pathogens are known to interact with fucosylated structures, which would include this compound. This interaction can be a crucial factor for colonization, persistence, and the development of disease. nih.gov The competitive exclusion of pathogens by probiotic bacteria, for example, can occur through competition for these host cell binding sites, highlighting the importance of these interactions in maintaining health and preventing infection. nih.gov

Host Immune Response to this compound-Presenting Pathogens

The immune system is equipped to recognize molecular patterns associated with pathogens, known as pathogen-associated molecular patterns (PAMPs), through a set of receptors called pattern recognition receptors (PRRs). frontiersin.orgimmunology.org When a pathogen presenting this compound or other fucosylated glycans adheres to a host cell, it can trigger an immune response.

The initial detection of a pathogen often involves the innate immune system. immunology.orgyoutube.com Antigen-presenting cells (APCs), such as dendritic cells and macrophages, can take up the pathogen or its components. youtube.comnih.gov These APCs then process the microbial antigens and present them to T lymphocytes, initiating the adaptive immune response. nih.gov The adaptive immune system, comprising T cells and B cells, mounts a more specific and targeted attack against the pathogen. youtube.comnih.gov T helper cells can activate B cells to produce antibodies that can neutralize or opsonize the pathogen for destruction. nih.gov Cytotoxic T cells, on the other hand, can directly kill infected host cells. nih.gov

Pathogens have also developed strategies to evade this host immune response. immunology.orgcaister.com Some can alter their surface molecules to avoid recognition or interfere with the host's antigen presentation machinery. caister.com Therefore, the interplay between the this compound-mediated adhesion of a pathogen and the subsequent host immune response is a dynamic process that can determine the outcome of an infection. immunology.org

Implications in Neurodevelopmental and Neurological Processes (e.g., Neurite growth, Synapse Formation)

Glycosphingolipids, including fucosylceramides, are abundant components of neuronal membranes and are implicated in various signaling pathways crucial for the development and function of the nervous system. nih.gov The proper formation of neural circuits relies on a series of complex events, including neurite outgrowth and the formation of synapses, processes in which these lipids are thought to play a role. elifesciences.orgfrontiersin.org

The growth of neurites, which are the precursors to axons and dendrites, is a fundamental step in establishing neuronal connectivity. elifesciences.org This process is influenced by a variety of factors, including the composition of the neuronal membrane. Studies have shown that alterations in glycosphingolipid metabolism can impact neurite extension. For example, the inhibition of glucosylceramide synthesis can lead to an accumulation of ceramide, which has been shown to act as a negative regulator of neurite growth in distal axons. nih.gov Conversely, certain conditions, such as treatment with mitotic inhibitors like fluorodeoxyuridine, have been observed to encourage neurite outgrowth, potentially by altering the non-neuronal cell environment. nih.gov The actin cytoskeleton and microtubule dynamics are also critical for neurite elongation, and these are influenced by signaling events at the cell membrane where fucosylceramides are located. elifesciences.org

Synapse formation, or synaptogenesis, is the process by which neurons form connections with each other, creating functional circuits. frontiersin.org This process involves the interaction of various cell adhesion molecules and the assembly of complex protein structures at the pre- and post-synaptic terminals. frontiersin.orgnih.gov Adhesion-GPCRs like latrophilins are essential for the formation of specific synapses and are known to engage in trans-synaptic complexes. biorxiv.orgelifesciences.org While direct evidence for the specific role of this compound is still emerging, the general importance of glycosphingolipids in cell-cell recognition and signaling suggests their involvement in the intricate process of synapse formation. Astrocyte-derived extracellular vesicles containing factors like fibulin-2 have also been shown to promote synapse formation through signaling pathways that could potentially be modulated by the lipid environment of the neuronal membrane. nih.gov The disruption of these fundamental neurodevelopmental processes is often associated with neurodevelopmental disorders. nih.govnih.govcentreforbrainhealth.ca

Research Methodologies and Analytical Approaches for Fucosylceramide Studies

Extraction and Purification Techniques for Fucosylceramide from Biological Samples

The initial step in studying this compound from biological sources typically involves its extraction and purification. This process aims to isolate the lipid fraction containing this compound from complex biological matrices such as cells, tissues, or fluids. Organic extraction methods are commonly employed for this purpose. thermofisher.com These methods leverage the differential solubility of biological molecules in organic solvents and aqueous phases. thermofisher.com For instance, techniques like the Bligh & Dyer method or Folch method, while potentially laborious and involving large solvent volumes, are standard for extracting total lipids from biological tissues. chromatographytoday.com These methods create a biphasic system where lipids, including glycosphingolipids like this compound, partition into the organic phase, separating them from more hydrophilic molecules like nucleic acids. thermofisher.comchromatographytoday.com The choice of specific solvents and protocols can be optimized depending on the biological sample type and the desired purity of the lipid extract. Following initial extraction, further purification steps, often involving chromatography, are necessary to isolate this compound from other lipids and molecules present in the extract.

Structural Characterization Methods (e.g., Mass Spectrometry, NMR Spectroscopy, Glycan Array)

Precise structural characterization is crucial to confirm the identity and determine the specific linkages and modifications of this compound. Several powerful analytical techniques are utilized for this purpose.

Mass Spectrometry (MS) is a primary tool for analyzing glycosphingolipids. nih.govnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), often coupled with liquid chromatography (LC), can provide information on the molecular weight and fragmentation patterns of this compound, aiding in its identification and the characterization of its ceramide and glycan components. nih.govamericanpharmaceuticalreview.com Tandem MS (MS/MS) experiments are particularly useful for elucidating the sequence and linkage of the fucose residue and the structure of the ceramide moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure and linkages within this compound. nih.govfda.govcreative-proteomics.com While requiring relatively pure samples and potentially larger amounts than MS, NMR, particularly 1H NMR and two-dimensional NMR techniques like DQF-COSY and TOCSY, can confirm the presence and position of fucose and characterize the fatty acid and sphingoid base components of the ceramide. nih.gov NMR can also provide insights into the three-dimensional structure and conformation of glycans. creative-proteomics.com

Glycan arrays are platforms containing a variety of immobilized glycans that can be used to study the binding interactions of proteins, antibodies, or cells with specific carbohydrate structures, including fucosylated glycans. While not directly characterizing the structure of isolated this compound, glycan arrays can be used to investigate the recognition of this compound by glycan-binding proteins (lectins) or antibodies, providing functional structural information based on binding specificity.

Immunochemical Assays for this compound Detection and Quantification (e.g., Antibodies, Flow Cytometry)

Immunochemical assays utilize the specificity of antibodies to detect and quantify this compound in biological samples. Antibodies that specifically recognize fucosylated structures can be powerful tools for both qualitative and quantitative analysis.

Flow cytometry is a widely used technique that can employ fluorescently labeled antibodies to detect and quantify this compound on the surface of cells. ed.ac.ukantibodies-online.com By using antibodies specific to this compound or cell surface markers in combination with this compound detection, researchers can identify and quantify cell populations expressing this glycosphingolipid. ed.ac.ukfrontiersin.org This allows for the analysis of this compound expression levels on different cell types within a heterogeneous population. antibodies-online.com The technique relies on passing cells in a fluid stream through a laser beam and detecting scattered and emitted light from fluorescent markers. ed.ac.ukantibodies-online.com

Other immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) or Western blotting (if this compound is associated with a protein), could potentially be adapted for this compound detection using specific antibodies, although direct detection of lipid antigens can sometimes be challenging. The development and validation of highly specific antibodies against this compound are critical for the success of these assays. cytometry.org

In Vitro Experimental Models

In vitro models are indispensable for studying the cellular and molecular functions of this compound under controlled laboratory conditions. These models allow for the manipulation of specific variables and the detailed investigation of biological processes.

Cell Culture Systems (2D and 3D)

Cell culture systems, both two-dimensional (2D) and three-dimensional (3D), are fundamental in vitro tools for studying cell biology and disease mechanisms. nih.govarchivesofmedicalscience.com

2D cell cultures involve cells grown as a single layer on a flat surface. nih.govarchivesofmedicalscience.com While easy to maintain, they often lack the biological complexity and physiological relevance of in vivo environments, potentially impacting cell morphology, polarity, and interactions. nih.govthermofisher.com

3D cell cultures, such as spheroids and organoids, are designed to better mimic the in vivo tissue architecture and microenvironment. nih.govthermofisher.comresearchgate.net Cells in 3D cultures can form more complex cell-cell and cell-extracellular matrix interactions, exhibiting gene and protein expression profiles closer to those observed in vivo. nih.govthermofisher.com These models offer a more physiologically relevant system for studying the roles of this compound in cellular processes like differentiation, proliferation, and cell signaling. nih.govfrontiersin.org

Co-culture Models for Cell-Cell and Host-Microbe Interactions

Co-culture models involve growing two or more different cell populations together, allowing researchers to study cell-cell interactions. researchgate.net This is particularly relevant for understanding how this compound on one cell type might interact with receptors or other molecules on another cell type.

Furthermore, co-culture models are crucial for investigating host-microbe interactions, where this compound might play a role in mediating the relationship between host cells and bacteria, viruses, or other microorganisms. nih.govhubrecht.eufrontiersin.org Models incorporating organoids or 3D cell cultures with microbial communities can provide more realistic representations of these complex interactions compared to traditional 2D systems. hubrecht.eufrontiersin.orgnih.gov These models can help elucidate the mechanisms by which microbes interact with host cells and the potential involvement of this compound in these processes. hubrecht.eu

Biochemical and Molecular Assays (e.g., Enzyme Activity, Gene Expression)

Biochemical and molecular assays are used to investigate the metabolic pathways involving this compound and the regulation of genes involved in its synthesis and metabolism.

Enzyme activity assays measure the activity of enzymes that synthesize or degrade this compound. researchgate.netdatabiotech.co.il These in vitro assays involve incubating the enzyme with its substrate (s) under controlled conditions and measuring the rate of product formation or substrate depletion. databiotech.co.il This can provide insights into the functional state of enzymes involved in this compound metabolism and how their activity might be altered in different biological conditions. nih.gov

Gene expression analysis, using techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing, can quantify the mRNA levels of genes encoding enzymes involved in this compound synthesis and degradation, as well as genes for proteins that interact with this compound. ed.ac.ukfrontiersin.org This provides information on the transcriptional regulation of this compound metabolism and can help identify pathways or processes that influence this compound levels. frontiersin.org

These biochemical and molecular approaches, in conjunction with structural and cellular studies, contribute to a comprehensive understanding of this compound's biological roles.

In Vivo Animal Models for this compound Research (e.g., Mice)

In vivo animal models, particularly mice, have been instrumental in exploring the biological roles and potential therapeutic implications of this compound and its analogues. Mice are frequently utilized due to their genetic and physiological similarities to humans, as well as the ability to manipulate their genomes to create specific disease models. lidebiotech.com While animal models have contributed significantly to understanding disease mechanisms and testing potential treatments, it is important to note that results may not always translate perfectly to humans due to interspecies differences. lidebiotech.comfrontiersin.org

Research involving this compound in mouse models often centers on its interactions with the immune system, particularly invariant natural killer T (iNKT) cells. These specialized T cells recognize lipid antigens presented by CD1d molecules. researchgate.net Alpha-galactosyl ceramide (α-GalCer) is a well-studied agonist of iNKT cells, and the fucosyl counterpart, α-l-fucosyl ceramide, has been investigated for similar immunogenic properties. nih.gov Studies in mice have shown that α-D-fucosylceramide can be a potent inducer of IFN-γ in vivo. nih.gov However, modifications to the carbohydrate moiety can significantly alter the influence of the lipid portion on CD1d presentation and subsequent iNKT cell responses. nih.gov For instance, a specific N-acyl variant of α-fucosylceramide (C20:2) showed no detectable iNKT cell stimulating activity, in contrast to the highly potent α-galactosyl version of the same compound. nih.gov

Mouse models are also used to study the role of this compound in various disease contexts, including cancer and inflammatory conditions, where fucosylated glycolipids are often implicated. nih.govoup.com While the direct role of this compound in specific disease models is an active area of research, studies in mice contribute to the broader understanding of how fucosylated lipids influence cellular processes and immune responses in a living system. oup.comnih.gov

Immunodeficient mouse models, such as those used in cancer research, are valuable for studying tumor progression and treatment responses in the presence of human cells or tissues. frontiersin.orgtaconic.com These models, including xenograft and genetically engineered mouse models (GEMMs), can help in understanding tumor-host interactions and evaluating drug efficacy. frontiersin.org Humanized immune system mice, created by engrafting human immune cells into immunodeficient mice, are considered more translatable for immuno-oncology research. taconic.comtranscurebioservices.com While the specific application of these models directly to this compound research is still evolving, they represent powerful tools for investigating the complex interplay between this compound, immune cells, and disease progression in a more human-relevant context.

Advanced Omics Approaches (e.g., Glycomics, Lipidomics, Multi-omics)

Advanced omics technologies, including glycomics, lipidomics, and multi-omics, are crucial for the comprehensive analysis and understanding of this compound within complex biological systems. These approaches enable the identification, characterization, and quantification of glycans, lipids, and their interactions at a large scale.

Glycomics focuses on the study of glycans, which are carbohydrate structures. This compound, being a glycolipid, falls under the purview of glycomics due to its fucose sugar moiety attached to a ceramide lipid. Novel advances in glycomics have facilitated the identification of various glyco-biomarkers containing L-fucose, which are associated with certain types of cancer. researchgate.netresearchgate.net Techniques such as mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), are fundamental in glycomics for the detection and structural elucidation of glycans. merckmillipore.comfrontiersin.org Hydrophilic interaction liquid chromatography (HILIC) is an attractive chromatographic technique for the analysis of glycoconjugates due to their hydrophilic nature. merckmillipore.com

Lipidomics involves the comprehensive analysis of lipids within a biological system. As a ceramide-based lipid, this compound is a key component studied in lipidomics. This technology allows for the classification and characterization of cellular lipids using various analytical techniques and computational platforms. nih.gov Lipidomic profiling, often employing mass spectrometry techniques like MALDI-TOF MS, has proven useful in characterizing the lipid landscapes of various biological samples, including bacterial species. nih.gov Targeted lipidomics methods, often using LC-MS/MS, are employed for the quantitative analysis of specific lipid species. nih.gov

Multi-omics approaches integrate data from multiple omics disciplines, such as genomics, transcriptomics, proteomics, glycomics, and lipidomics, to provide a more holistic understanding of biological systems. windows.netfrontlinegenomics.commdpi.com By combining lipidomics and glycomics data, researchers can gain deeper insights into the synthesis, metabolism, and function of glycolipids like this compound and their roles in health and disease. upce.cz This integrated approach can help to disentangle the complex relationships between different molecular layers and their impact on cellular phenotypes. frontlinegenomics.com Multi-omics has been successfully applied in various research areas, including disease detection, cancer research, and infectious disease studies. windows.netmdpi.comfrontiersin.org

The application of multi-omics in this compound research allows for the investigation of how alterations in this compound levels or structure correlate with changes in gene expression, protein profiles, and other lipid species. This can reveal novel pathways and mechanisms involving this compound that would not be apparent from single-omics studies. While challenges exist in integrating and analyzing large, complex multi-omics datasets, sophisticated computational tools and methodologies are being developed to address these issues. frontlinegenomics.com

Future Directions and Emerging Research Avenues for Fucosylceramide

Elucidation of Novel Fucosylceramide Variants and Their Functions

This compound is not a single molecular entity but rather a class of lipids that can vary in its ceramide backbone, particularly in the length and hydroxylation of its fatty acid chain. pnas.org While a this compound containing a C26 fatty acid has been identified, the full spectrum of its structural heterogeneity in different tissues and cellular contexts remains largely unexplored. researchgate.net Future research must focus on the systematic identification and characterization of these variants.

A critical research direction will be to determine how structural variations in the ceramide moiety influence the function of this compound. For instance, the presence of α-hydroxy fatty acids in other GSLs is known to enhance their antigenicity and affect intermolecular interactions through additional hydrogen bonding opportunities. pnas.org Investigating whether similar modifications occur in this compound and what functional consequences they entail is a key research question. It is hypothesized that different this compound variants may exhibit distinct biophysical properties, influencing their localization within membrane microdomains and their ability to interact with other molecules.

Table 1: Potential this compound Variants for Future Investigation

Structural Variation Potential Functional Implication Research Approach
Fatty Acid Chain Length Altered membrane fluidity and partitioning into lipid rafts. Advanced mass spectrometry (lipidomics) of samples from diverse biological sources.
Fatty Acid Hydroxylation Modified intermolecular hydrogen bonding and antigenicity. pnas.org Synthesis of hydroxylated this compound standards and comparative functional assays.

Comprehensive Mapping of this compound Interactomes

To understand the function of this compound, it is essential to identify its binding partners, including proteins and other lipids. The concept of the "glycosynapse" describes specialized membrane microdomains where GSLs and their binding partners, such as integrins and tetraspanins, cluster to mediate cell signaling and adhesion. pnas.org A primary goal for future research is to map the specific interactome of this compound within these domains.

New biochemical and biophysical approaches will be necessary to achieve this. pnas.org Techniques such as proximity-dependent biotinylation (BioID) and photoaffinity labeling, which have been successfully used to identify binding partners for other lipids, could be adapted for this compound. elsevier.com By identifying the proteins that selectively recognize and bind to this compound, researchers can begin to place it within specific cellular pathways and signaling cascades. Comprehensive mapping will reveal whether this compound is involved in processes such as cell-cell recognition, pathogen binding, or the modulation of receptor tyrosine kinase activity, similar to other GSLs.

Mechanistic Insights into this compound-Mediated Cellular Homeostasis

Cellular homeostasis refers to the maintenance of a stable internal environment, a process critical for all cellular functions. numberanalytics.comalbert.io Disruptions in the metabolism of lipids, including GSLs, can lead to cellular dysfunction and disease. nih.govqiagen.com While this compound has been linked to cancer, the precise mechanisms by which it influences cellular homeostasis—or contributes to its disruption—are not understood. scholaris.canih.gov

Future studies should investigate the role of this compound in fundamental cellular processes such as proliferation, apoptosis, and autophagy. For example, research could explore whether the accumulation of this compound, as seen in some cancer cells, alters membrane properties, leading to aberrant signaling and uncontrolled growth. nih.gov It is also crucial to understand how this compound levels are regulated. Investigating the enzymes responsible for its synthesis (fucosyltransferases) and degradation will provide key insights into how cells maintain this compound homeostasis and how this process becomes dysregulated in disease. Furthermore, the observation that α-L-fucosylceramides may modulate immune cell function suggests a role in maintaining tissue-specific homeostasis, for example in the liver, which warrants further investigation. researchgate.net

Development of Research Tools and Probes Targeting this compound Pathways

Progress in understanding this compound is contingent on the development of specific and robust research tools. Currently, there is a lack of molecular probes designed to specifically detect, track, and perturb this compound. A significant future effort must be directed towards creating these essential reagents.

This includes the generation of:

High-Affinity Antibodies: Monoclonal antibodies that can specifically recognize this compound without cross-reacting with other GSLs are needed for techniques like immunohistochemistry and flow cytometry.

Metabolic Labeling Probes: Click-chemistry compatible or fluorescently-tagged fucose or ceramide analogues would allow for the visualization of this compound synthesis and trafficking in living cells.

Photoaffinity Probes: As used for glucosylceramide, this compound-based photoaffinity probes could be synthesized to covalently trap and identify interacting proteins upon UV activation, providing a direct method for interactome discovery. elsevier.com

Biosensors: Genetically encoded or synthetic biosensors that change their fluorescence or other properties upon binding to this compound could enable real-time monitoring of its concentration and localization within cellular compartments.

The development of such tools will enable more sophisticated experiments to dissect the spatial and temporal dynamics of this compound pathways.

Table 2: Proposed Research Tools for this compound Investigation

Tool Type Application Desired Outcome
Specific Monoclonal Antibodies Immunohistochemistry, Flow Cytometry, ELISA Visualization of this compound distribution in tissues and cells.
Tagged Fucose/Ceramide Analogues Live-cell imaging, Metabolic flux analysis Tracking the synthesis and transport of this compound in real-time.
Photoaffinity Cross-linkers Interactome mapping Covalent capture and identification of this compound-binding proteins. elsevier.com

Potential for Modulating this compound Pathways for Research Purposes (e.g., Chemical Biology Approaches)

Chemical biology offers powerful strategies for dissecting and controlling complex biological systems through the use of small molecules. leibniz-fmp.detue.nlcrick.ac.uk Applying these approaches to this compound pathways will be a fruitful avenue for future research. The goal is to develop chemical tools that can precisely modulate the levels or functions of this compound, allowing researchers to study the consequences of these perturbations. nih.govrfi.ac.uk

One promising strategy is the development of synthetic this compound analogues that act as metabolic inhibitors. For example, analogues with modified ceramide or sugar moieties could be designed to specifically inhibit the fucosyltransferase that synthesizes this compound or the glycosidase that degrades it. Such inhibitors would be invaluable for studying the effects of this compound depletion or accumulation in a controlled manner. This approach has been successfully applied to other GSL pathways, using molecules like adamantyl-based GSL analogues to selectively interfere with metabolism. scholaris.ca

Furthermore, genetic tools like siRNA or CRISPR/Cas9 can be employed to knock down or knock out the genes encoding the enzymes of the this compound pathway. elsevier.com Combining these genetic manipulations with chemical biology approaches will provide a powerful and multifaceted toolkit to uncover the functional roles of this compound in health and disease.

Q & A

Q. Methodological Answer :

  • Step 1 : Conduct a systematic literature review using databases like PubMed and Google Scholar to identify understudied areas (e.g., this compound’s role in immune modulation vs. its metabolic pathways) .
  • Step 2 : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does this compound (Intervention) influence macrophage polarization (Outcome) in murine models (Population) compared to other glycosphingolipids (Comparison)?" .
  • Step 3 : Validate the question’s scope by ensuring it is neither too broad (e.g., "What is this compound?") nor too narrow (e.g., focusing on a single isoform without clinical relevance) .

What experimental models are most suitable for studying this compound’s biological roles in disease mechanisms?

Q. Methodological Answer :

  • In vitro models : Use immortalized cell lines (e.g., HEK293 or RAW264.7 macrophages) to assess this compound’s effects on lipid raft formation via fluorescence microscopy or flow cytometry .
  • In vivo models : Employ knockout mice (e.g., FUT9⁻/⁻) to study systemic impacts, complemented by lipidomic profiling of tissues .
  • Considerations : Validate model relevance by comparing results across species (e.g., murine vs. human-derived organoids) to address translational limitations .

How can researchers resolve contradictions in this compound study outcomes, such as its pro-inflammatory vs. anti-inflammatory roles?

Q. Methodological Answer :

  • Approach 1 : Perform meta-analyses to identify confounding variables (e.g., differences in cell types, this compound concentrations, or assay protocols) .
  • Approach 2 : Replicate conflicting studies under standardized conditions, controlling for variables like lipid solubility and delivery methods (e.g., micelles vs. liposomes) .
  • Example : Discrepancies in NF-κB activation may arise from cell-specific receptor expression; address this using CRISPR-edited isogenic cell lines .

What are the best practices for synthesizing and characterizing novel this compound analogs?

Q. Methodological Answer :

  • Synthesis : Use enzymatic methods (e.g., fucosyltransferases) or chemical glycosylation to ensure stereochemical accuracy .
  • Characterization : Employ high-resolution mass spectrometry (HR-MS) and ²H-NMR to confirm structure and purity. For quantification, pair HPLC with evaporative light scattering detection (ELSD) .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including detailed spectral data in supplementary materials .

How can mixed-methods approaches enhance this compound research?

Q. Methodological Answer :

  • Integration : Combine lipidomics (quantitative LC-MS) with transcriptomics (RNA-seq) to link this compound levels to gene regulatory networks in cancer models .
  • Validation : Use functional assays (e.g., apoptosis assays) to confirm mechanistic hypotheses generated from omics data .
  • Ethical Compliance : For human studies, ensure IRB approval and transparent reporting of lipid extraction protocols from biospecimens .

What methodological challenges arise when quantifying this compound in complex biological samples?

Q. Methodological Answer :

  • Challenge 1 : Low abundance in plasma—use solid-phase extraction (SPE) with C18 columns and spike internal standards (e.g., d³⁵-fucosylceramide) for normalization .
  • Challenge 2 : Isobaric interference—apply tandem MS/MS with selective reaction monitoring (SRM) to distinguish this compound from structural analogs .

How should researchers design a systematic review on this compound’s therapeutic potential?

Q. Methodological Answer :

  • Protocol : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., RoB 2.0 for animal studies) .
  • Tools : Use Rayyan for collaborative screening and RevMan for meta-analysis. Highlight gaps, such as limited clinical trials on this compound-based therapies .

What advanced techniques are used to study this compound’s structural dynamics in membranes?

Q. Methodological Answer :

  • Cryo-EM : Resolve this compound’s spatial arrangement in lipid bilayers at near-atomic resolution .
  • Molecular Dynamics (MD) Simulations : Model interactions with transmembrane proteins (e.g., G-protein-coupled receptors) using software like GROMACS .

How can interdisciplinary collaboration improve this compound research?

Q. Methodological Answer :

  • Biochemistry + Pharmacology : Partner to explore this compound’s role in drug resistance via ABC transporter modulation .
  • Computational Chemistry + Cell Biology : Develop predictive models for this compound-lectin binding and validate via surface plasmon resonance (SPR) .

What ethical considerations are critical in this compound studies involving human subjects?

Q. Methodological Answer :

  • Informed Consent : Clearly explain risks/benefits of biospecimen collection (e.g., blood or tissue biopsies) for lipid profiling .
  • Data Anonymization : Encrypt lipidomic datasets to protect participant privacy, especially in genetic association studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.